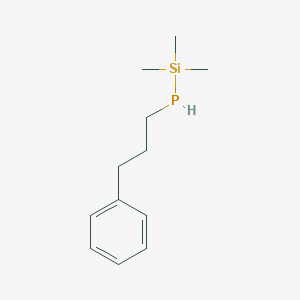
(3-Phenylpropyl)(trimethylsilyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpropyl)(trimethylsilyl)phosphane is an organophosphorus compound with the molecular formula C12H21PSi. It is a colorless liquid that is known for its reactivity and utility in various chemical processes. This compound is part of the broader class of tertiary phosphines, which are widely used in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)(trimethylsilyl)phosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphine precursor. One common method is the reaction of trimethylsilyl chloride with a phosphine in the presence of a base such as sodium-potassium alloy. The reaction proceeds as follows:
P+3Me3SiCl+3K→P(SiMe3)3+3KCl
This method is efficient and yields the desired phosphane compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenylpropyl)(trimethylsilyl)phosphane undergoes various types of chemical reactions, including:
-
Hydrolysis: : The compound hydrolyzes readily in the presence of water to form phosphine and trimethylsilanol.
P(SiMe3)3+3H2O→PH3+3HOSiMe3
-
Substitution Reactions: : It reacts with acyl chlorides to form phosphaalkynes, such as tert-butylphosphaacetylene.
P(SiMe3)3+RCOCl→RCP+3HOSiMe3
-
Reduction Reactions: : The compound can be reduced to form various phosphide salts when treated with reducing agents like potassium tert-butoxide.
P(SiMe3)3+KO-t-Bu→KP(SiMe3)2+Me3SiO-t-Bu
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, acyl chlorides, and potassium tert-butoxide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and various phosphide salts. These products are valuable intermediates in organic synthesis and catalysis.
Aplicaciones Científicas De Investigación
(3-Phenylpropyl)(trimethylsilyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a ligand in transition metal catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of (3-Phenylpropyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s reactivity is largely due to the presence of the trimethylsilyl group, which stabilizes the phosphane and enhances its nucleophilicity. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different substituents.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Dimethylphenylphosphine: A phosphine with a different alkyl and aryl substitution pattern.
Uniqueness
(3-Phenylpropyl)(trimethylsilyl)phosphane is unique due to the presence of both a phenylpropyl group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Propiedades
Número CAS |
59877-23-5 |
|---|---|
Fórmula molecular |
C12H21PSi |
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
3-phenylpropyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C12H21PSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
Clave InChI |
RSDDPGYCQAEODE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)PCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
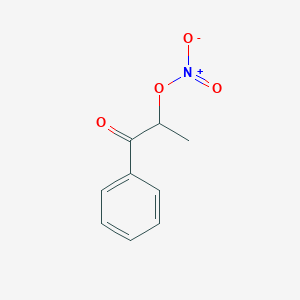

![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)


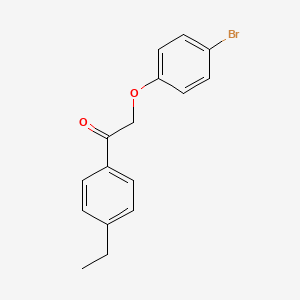
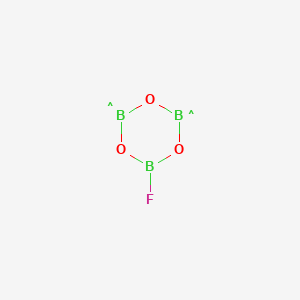
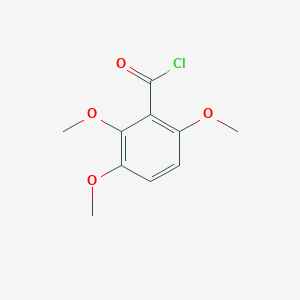
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
